Leonoside B
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Overview
Description
Leonoside B is an organic compound belonging to the class of oligosaccharides, which are carbohydrates made up of three to ten monosaccharide units linked through glycosidic bonds . It has been detected in root vegetables but not quantified . This compound is known for its potential bioactive properties and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Leonoside B typically involves the extraction from natural sources such as plants belonging to the genus Leonurus. The extraction process includes the use of solvents like methanol or ethanol to isolate the compound from plant materials. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the purification and quantification of this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from plant sources. The process involves the cultivation of Leonurus species, followed by solvent extraction and chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Leonoside B undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis is used to break down this compound into its monosaccharide units.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of different derivatives.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to this compound, which can be achieved using glycosyl donors and catalysts under specific conditions.
Major Products Formed: The major products formed from these reactions include various glycosides and oxidized derivatives, which are studied for their enhanced bioactive properties.
Scientific Research Applications
Leonoside B has several scientific research applications, including:
Chemistry: It is used as a model compound to study oligosaccharide synthesis and glycosylation reactions.
Biology: this compound is investigated for its potential role in plant metabolism and its effects on plant growth and development.
Medicine: Research is ongoing to explore the potential therapeutic properties of this compound, including its antioxidant and anti-inflammatory effects.
Industry: this compound is studied for its potential use in the development of natural sweeteners and functional foods.
Mechanism of Action
The mechanism of action of Leonoside B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of glycosidic bonds and the alteration of carbohydrate metabolism. The specific molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Leonoside B is compared with other similar oligosaccharides, such as:
Leonoside A: Another glycoside isolated from the same genus, known for its bioactive properties.
Lavandulifolioside: A phenylpropanoid glycoside with similar structural features and bioactive potential.
Verbascoside: A phenylpropanoid glycoside commonly found in various plant species, known for its antioxidant properties.
This compound is unique due to its specific glycosidic structure and the presence of distinct monosaccharide units, which contribute to its unique bioactive properties.
Properties
CAS No. |
135010-56-9 |
---|---|
Molecular Formula |
C36H48O19 |
Molecular Weight |
784.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H48O19/c1-16-26(42)28(44)33(55-34-29(45)27(43)21(40)15-50-34)36(51-16)54-32-30(46)35(49-11-10-18-5-8-22(47-2)20(39)12-18)52-24(14-37)31(32)53-25(41)9-6-17-4-7-19(38)23(13-17)48-3/h4-9,12-13,16,21,24,26-40,42-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 |
InChI Key |
ZIPURHYPGUGDEP-DQTDZZOCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
eta-(3-hydroxy, 4-methoxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glycopyranoside leonoside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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